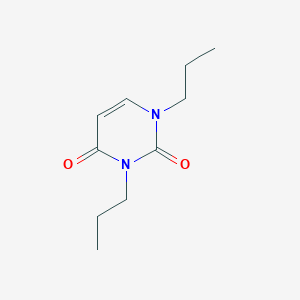
1,3-Dipropylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dipropylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative known for its diverse applications in various fields of science. This compound is characterized by its pyrimidine ring structure, which is substituted with propyl groups at positions 1 and 3. Pyrimidine derivatives are widely studied due to their biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipropylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-diaminouracil derivatives with various carboxylic acids using a coupling reagent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This reaction is carried out under mild conditions, leading to the formation of the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and scalable reaction conditions is crucial to ensure high purity and yield of the final product. Optimization of reaction parameters such as temperature, solvent, and reaction time is essential for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dipropylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the propyl groups or other substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
1,3-Dipropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1,3-Dipropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Diamino-1,3-dipropyluracil: This compound is structurally similar and shares some chemical properties with 1,3-Dipropylpyrimidine-2,4(1H,3H)-dione.
1,3-Dipropyluracil: Another pyrimidine derivative with similar applications and properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
59245-41-9 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
1,3-dipropylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-3-6-11-8-5-9(13)12(7-4-2)10(11)14/h5,8H,3-4,6-7H2,1-2H3 |
Clé InChI |
PNRJQLATJPYJHN-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CC(=O)N(C1=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



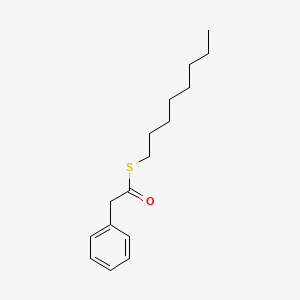
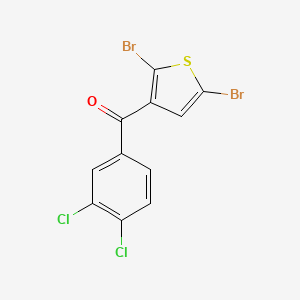
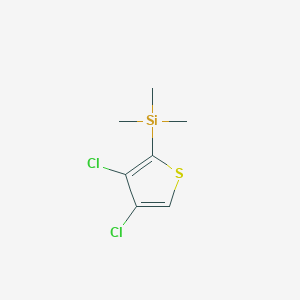
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
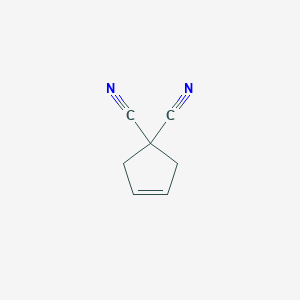
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
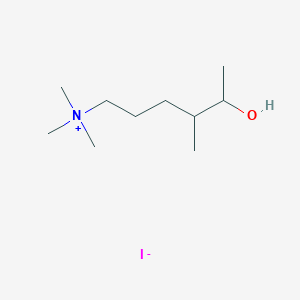
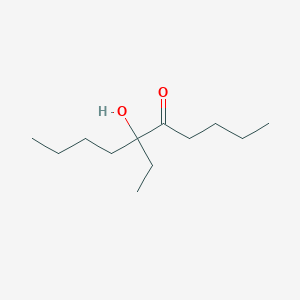
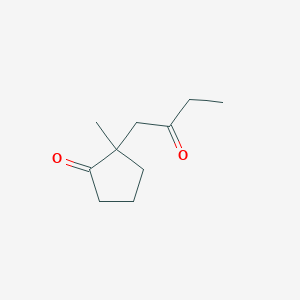
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
